molecular formula C7H7N3 B053560 3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-91-5

3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B053560
CAS No.: 120422-91-5
M. Wt: 133.15 g/mol
InChI Key: KHYQZSZRKAFYEK-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives. One common method is the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazolopyridine carboxylic acids.

    Reduction: Formation of pyrazolopyridine alcohols.

    Substitution: Formation of alkylated or acylated pyrazolopyridine derivatives.

Scientific Research Applications

3-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:

    1H-pyrazolo[3,4-b]pyridine: Similar structure but different ring fusion pattern.

    1H-pyrazolo[4,3-b]pyridine: Another isomer with a different ring fusion.

    1H-pyrazolo[3,4-c]pyridine: Similar but with a different substitution pattern.

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQZSZRKAFYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120422-91-5
Record name 3-methyl-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-methyl-1H-pyrazolo[4,3-c]pyridine
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3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-methyl-1H-pyrazolo[4,3-c]pyridine

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